molecular formula C19H33N3O5 B582419 Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate CAS No. 1221278-48-3

Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate

Cat. No.: B582419
CAS No.: 1221278-48-3
M. Wt: 383.489
InChI Key: NCTJRMRIQLJFBF-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyrrolidinone moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized to introduce the pyrrolidinone moiety and the tert-butyl ester group. The reaction conditions often involve the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions. Specific reagents and catalysts, such as acids or bases, are used to facilitate the formation of the desired bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol .

Scientific Research Applications

Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical outcome .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Uniqueness

What sets tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate apart from similar compounds is its combination of functional groups, which provides unique reactivity and binding properties. This makes it particularly valuable in the synthesis of complex molecules and in the study of biochemical interactions .

Properties

IUPAC Name

tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O5/c1-18(2,3)27-17(26)21-8-6-14(7-9-21)22-11-13(10-15(22)24)16(25)20-19(4,5)12-23/h13-14,23H,6-12H2,1-5H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTJRMRIQLJFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(CC2=O)C(=O)NC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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